(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide

Vue d'ensemble

Description

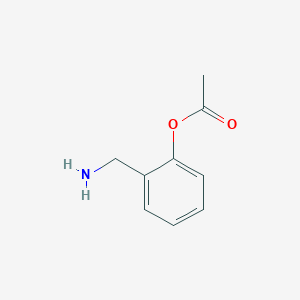

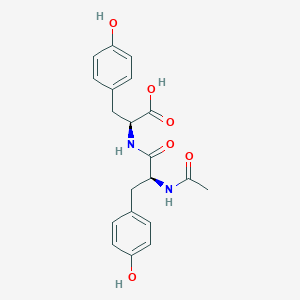

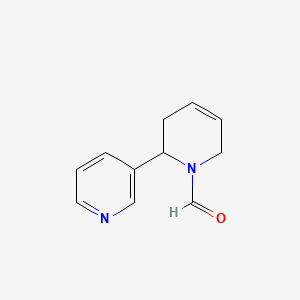

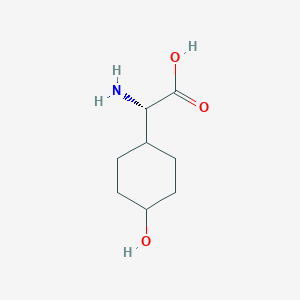

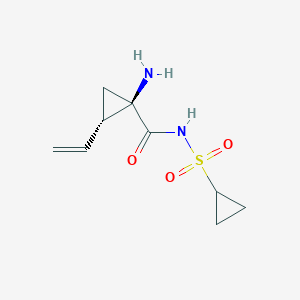

“(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide” is a chemical compound with the molecular formula C14H22N2O5S . It is also known as tert-Butyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. A concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester has been described . The robustness of the asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions is significantly improved based on a detailed mechanistic investigation .Molecular Structure Analysis

The molecular structure of this compound is characterized by two defined stereocentres . The molecular formula is C14H22N2O5S, with an average mass of 330.400 Da and a monoisotopic mass of 330.124939 Da .Applications De Recherche Scientifique

Asymmetric Synthesis in Pharmaceutical Research

(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide and its derivatives have significant applications in pharmaceutical research, particularly in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. This compound is a key pharmacophoric unit in several potent HCV inhibitors. A notable aspect is the demand for asymmetric synthesis of this compound due to its stereochemical specificity and the challenges associated with its synthesis. The asymmetric cyclopropanation process, a critical step in its synthesis, has been refined to improve efficiency and yield. This process includes phase transfer catalysis and controlled crystallization to achieve high enantiomeric excess, which is crucial for its effectiveness in drug development (Lou, Cunière, Su, & Hobson, 2013).

Biocatalysis in Synthesis

The exploration of biocatalytic methods for synthesizing this compound has also been a focus. Using microbial enzymes for asymmetric synthesis provides an alternative to chemical methods, offering potential advantages in terms of selectivity and environmental impact. Studies have utilized bacterial strains such as Sphingomonas aquatilis for the enantioselective synthesis of (1R,2S)-N-Boc-vinyl-ACCA ethyl ester, a related compound. This approach has shown promising results in terms of enantiomeric excess and conversion rates, highlighting the potential of biocatalysis in pharmaceutical synthesis (Zhu, Shi, Zhang, & Zheng, 2018).

Synthetic Methodologies and Scalability

Research has also focused on developing scalable synthetic methodologies for this compound. The creation of efficient and scalable synthetic routes is crucial for its practical application in drug manufacturing. This includes studies on the sequential SN2–SN2' dialkyylation of related compounds, achieving high pharmaceutical importance due to its tailored stereochemical configuration. These methodologies demonstrate operational convenience and are scalable to larger quantities, essential for industrial pharmaceutical production (Kawashima et al., 2015).

Enantioselective Synthesis and Pharmaceutical Utility

Enantioselective synthesis, a process of creating compounds with specific spatial configurations, is vital in pharmaceutical applications. The (1R,2S) configuration of this compound makes it a highly desirable target for synthesis. The enantioselectivity is achieved through various methods, such as asymmetric phase-transfer catalyzed cyclopropanation, demonstrating the compound's utility in the preparation of HCV inhibitors. This synthesis process has been refined to achieve high enantiomeric purity, crucial for the efficacy and safety of pharmaceuticals (Belyk et al., 2010).

Propriétés

IUPAC Name |

(1R,2S)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-2-6-5-9(6,10)8(12)11-15(13,14)7-3-4-7/h2,6-7H,1,3-5,10H2,(H,11,12)/t6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHBWKACJXNKAF-HZGVNTEJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.